molecular formula C18H15FN4O2 B5879273 N~5~-(4-fluorophenyl)-N~4~-(2-methylphenyl)-1H-imidazole-4,5-dicarboxamide

N~5~-(4-fluorophenyl)-N~4~-(2-methylphenyl)-1H-imidazole-4,5-dicarboxamide

Cat. No. B5879273
M. Wt: 338.3 g/mol
InChI Key: ULAHSMGLVMBGIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~5~-(4-fluorophenyl)-N~4~-(2-methylphenyl)-1H-imidazole-4,5-dicarboxamide, commonly known as 'compound X', is a synthetic compound that has garnered significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of imidazole-4,5-dicarboxamide derivatives and has been extensively studied for its biological properties.

Mechanism of Action

The mechanism of action of compound X is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells, fungi, and bacteria.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the formation of biofilms in bacteria, and disrupt the cell wall of fungi. Additionally, it has also been shown to have anti-inflammatory properties, where it has been shown to inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the major advantages of using compound X in lab experiments is its potency and specificity. It has been shown to exhibit significant activity against cancer cells, fungi, and bacteria at low concentrations. Additionally, it has also been shown to be relatively safe and non-toxic in animal studies. However, one of the limitations of using compound X is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of compound X. One potential direction is the development of novel drug delivery systems that can improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of compound X and its potential applications in other fields such as immunology and neurology. Furthermore, the development of analogs of compound X with improved efficacy and specificity could also be an area of future research.

Synthesis Methods

The synthesis of compound X involves the reaction of 4-fluoroaniline and 2-methylaniline with 1H-imidazole-4,5-dicarboxylic acid in the presence of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The reaction yields a white crystalline powder, which is then purified using column chromatography.

Scientific Research Applications

Compound X has shown promising results in various scientific research applications. It has been studied for its potential anticancer properties, where it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has also been studied for its antifungal and antibacterial properties, where it has exhibited significant activity against various strains of fungi and bacteria.

properties

IUPAC Name

4-N-(4-fluorophenyl)-5-N-(2-methylphenyl)-1H-imidazole-4,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O2/c1-11-4-2-3-5-14(11)23-18(25)16-15(20-10-21-16)17(24)22-13-8-6-12(19)7-9-13/h2-10H,1H3,(H,20,21)(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULAHSMGLVMBGIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(N=CN2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N5-(4-Fluorophenyl)-N4-(2-methylphenyl)-1H-imidazole-4,5-dicarboxamide

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